Bromhexine hydrochloride is derived from the natural product vasicine, which is found in the plant Adhatoda vasica. The compound was first synthesized in the 1960s and has since been widely used in clinical settings for its therapeutic effects on respiratory ailments.
Bromhexine hydrochloride belongs to the class of drugs known as mucolytics. These medications are designed to reduce the viscosity of mucus, thereby facilitating its clearance from the respiratory tract. It is classified under the International Nonproprietary Names (INN) system as bromhexine.
The synthesis of bromhexine hydrochloride can be achieved through several methods, with a focus on efficiency and environmental impact. One notable method involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with N-methylcyclohexylamine. This process typically utilizes sodium borohydride as a reducing agent in the presence of a sulfonic acid catalyst, facilitating the formation of bromhexine free base, which is subsequently converted to its hydrochloride salt by reaction with hydrogen chloride.
Bromhexine hydrochloride has a complex molecular structure characterized by multiple bromine atoms and an amine group. Its structural formula can be represented as follows:
Bromhexine hydrochloride undergoes several important chemical reactions during its synthesis and application:
In laboratory settings, various analytical methods such as spectrophotometry and high-performance liquid chromatography (HPLC) are employed to monitor these reactions and quantify bromhexine hydrochloride in pharmaceutical preparations .
Bromhexine hydrochloride exerts its therapeutic effects primarily through mucolytic action. It reduces mucus viscosity by breaking down glycoprotein structures within mucus, facilitating easier clearance from the respiratory tract.
Studies indicate that bromhexine enhances mucociliary clearance, which is crucial for patients with obstructive pulmonary diseases. Its mechanism involves stimulating serous gland secretion in the respiratory epithelium, thereby increasing fluidity of mucus .
Bromhexine hydrochloride is extensively utilized in both clinical and research settings:
Bromhexine emerged from systematic research on vasicine derivatives in the late 1950s. Its development marked a significant advancement over crude plant extracts, optimizing bioavailability while retaining mucoactive properties [1] [9]. The compound received its first medical approval in 1966 and has since been marketed in >50 countries under various brand names [1] [8].
Pharmacologically, bromhexine hydrochloride is classified under ATC code R05CB02 (expectorants) by the World Health Organization. It functions primarily as a mucolytic and surfactant synthesis enhancer, distinct from decongestants or antitussives [8]. Mechanistically, it achieves therapeutic effects through:
Notably, bromhexine’s active metabolite ambroxol (developed later) exhibits more potent surfactant-inducing activity, though bromhexine remains widely used due to established efficacy in chronic respiratory conditions [2] [9].
Table 1: Global Brand Names of Bromhexine Hydrochloride
Region | Representative Brand Names |
---|---|
Europe | Bisolvon (Germany/Portugal), Paxirasol (France), Bromhexin Hexal (Lithuania) |
Asia | Bromex (India), Ascoril (Vietnam), Bromhexina Andromaco (Chile) |
Americas | Vasican (Mexico), Broncoline (Paraguay), Broncosolvan (Uruguay) |
Veterinary | Bronchohexin (Netherlands), Brotrimsulp (New Zealand) [1] [8] |
Bromhexine hydrochloride has the systematic name 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline hydrochloride and molecular formula C₁₄H₂₁Br₂ClN₂ (molecular weight: 412.59 g/mol) [5] [7]. The hydrochloride salt formation enhances water solubility compared to the free base. Key physicochemical characteristics include:
Fig. 1: Structural Features of Bromhexine Hydrochloride
Br Br \\ // C-CH₂-N(CH₃)-C₆H₁₁ · HCl / \\ NH₂
The structure contains:
Biochemical Mechanisms:
Pharmacokinetic properties include 75–80% oral bioavailability (extensive first-pass metabolism), 95% plasma protein binding, and hepatic conversion to active metabolites including ambroxol. Tissue distribution studies show 3–6x higher lung concentrations than plasma [2] [6].
Bromhexine hydrochloride’s regulatory approvals reflect geographic and therapeutic variations:
Key Regulatory Milestones:
Table 2: Regulatory Status by Region
Region | Status | Approved Indications | Special Notes |
---|---|---|---|
European Union | OTC/Rx | Secretolytic for acute/chronic bronchitis | CMDh-harmonized labeling (2016) |
Japan | Prescription | Sputum excretion difficulty, pneumoconiosis | Approved since 1976 (pulmonary TB) |
China | OTC | Respiratory infections, bronchitis | Included in NRDL (basic insurance) |
Latin America | OTC/Rx | Symptomatic cough treatment | Often combined with antibiotics |
Veterinary | Prescription | Feline/bovine respiratory diseases | Marketed as solutions/boluses [3] [4] [8] |
Therapeutic Indications vary by jurisdiction but consistently target mucus clearance:
Regulatory bodies classify it as:
Table 3: Bromhexine Hydrochloride Compound Nomenclature
Nomenclature Type | Designation | |
---|---|---|
Chemical Name | 2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}aniline hydrochloride | |
INN | Bromhexine hydrochloride | |
CAS Registry | 611-75-6 | |
Synonyms | Bromhexine HCl; Bromhexini hydrochloridum; UNII YC2ZOM3Z8V | |
Formula | C₁₄H₂₁Br₂ClN₂ | |
Brand Names | Bisolvon®, Bromex®, Ascoril®, Vasican®, Bromoxol® | [5] [7] [8] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: